molecular formula C16H25Cl2N3 B15300855 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B15300855
M. Wt: 330.3 g/mol
InChI Key: PSWBJWXHOSYPJA-UHFFFAOYSA-N
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Description

2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodiazole ring, which is a common motif in many biologically active molecules, and a cyclohexylmethyl group that adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexylmethyl Group: This step usually involves alkylation reactions where the benzodiazole intermediate is treated with cyclohexylmethyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine: Lacks the dihydrochloride component, which can affect its solubility and reactivity.

    1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-amine: Similar structure but different functional groups, leading to different chemical and biological properties.

Uniqueness

The presence of both the cyclohexylmethyl group and the benzodiazole ring in 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride makes it unique. This combination can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H25Cl2N3

Molecular Weight

330.3 g/mol

IUPAC Name

2-[1-(cyclohexylmethyl)benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C16H23N3.2ClH/c17-11-10-16-18-14-8-4-5-9-15(14)19(16)12-13-6-2-1-3-7-13;;/h4-5,8-9,13H,1-3,6-7,10-12,17H2;2*1H

InChI Key

PSWBJWXHOSYPJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3N=C2CCN.Cl.Cl

Origin of Product

United States

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